molecular formula C12H15NO2 B11760058 (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B11760058
M. Wt: 205.25 g/mol
InChI Key: PQKQBLZTEYWSMY-GHMZBOCLSA-N
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Description

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine carboxylates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2R,5R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the production costs. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, which play crucial roles in mood regulation, reward, and addiction. The compound may also influence the activity of enzymes like monoamine oxidase and tyrosine hydroxylase, leading to changes in neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone derivatives: These compounds share a similar pyrrolidine ring structure and exhibit diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Phenolic compounds: Known for their antioxidant and anti-inflammatory properties, phenolic compounds also contain a benzene ring with a hydroxyl group, similar to the phenyl group in (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid.

Uniqueness

This compound is unique due to its specific chiral configuration and its ability to modulate neurotransmitter systems. This makes it a valuable compound for research in neuropharmacology and drug development.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R,5R)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11-/m1/s1

InChI Key

PQKQBLZTEYWSMY-GHMZBOCLSA-N

Isomeric SMILES

CN1[C@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CN1C(CCC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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